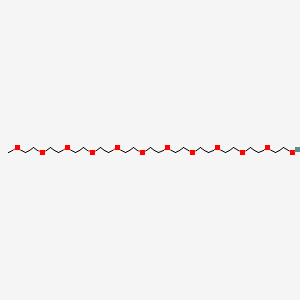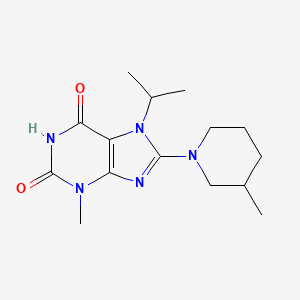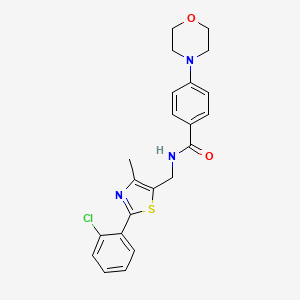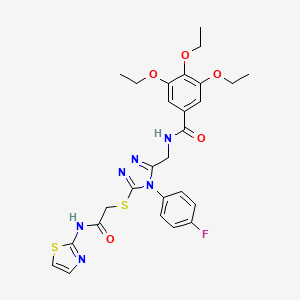![molecular formula C20H18F3NO4S B3009500 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705769-47-6](/img/structure/B3009500.png)
1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound, which is a class of organic compounds characterized by two rings sharing one common atom. The structure of this compound suggests it contains a chroman moiety, a pyrrolidinone ring, and a sulfonyl group with a trifluoromethylbenzyl substituent. Such compounds are often of interest due to their potential pharmacological activities and their use as intermediates in the synthesis of various complex molecules.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, they do provide insight into related synthetic methods. For example, the first paper describes the use of a sulfonated poly-4-vinyl pyridinium ionic liquid as a catalyst for the multi-component synthesis of spiro-indoline-pyrazine derivatives . This suggests that similar ionic liquid catalysis could potentially be applied to the synthesis of the compound , utilizing its sulfonyl group in a multi-component reaction.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is typically complex due to the presence of multiple rings. The spiro junction in the compound of interest is likely to impose conformational constraints, affecting its reactivity and interaction with biological targets. The trifluoromethyl group attached to the benzyl moiety could influence the compound's electronic properties, potentially increasing its lipophilicity and affecting its pharmacokinetic profile.
Chemical Reactions Analysis
Spirocyclic compounds can participate in various chemical reactions, particularly those involving their functional groups. The sulfonyl group in the compound could be involved in sulfonylation reactions, while the chroman and pyrrolidinone rings might undergo reactions typical for lactones and heterocycles, such as nucleophilic attacks at the carbonyl carbon or ring-opening reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound's hydrophobicity, while the sulfonyl group might contribute to its acidity and ability to form hydrogen bonds. The rigidity of the spirocyclic framework could affect its melting point and solubility in various solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Methods : Research has focused on developing new synthetic routes for creating derivatives of this compound. For instance, novel 4-(trifluoromethyl)pyrrolidines with various substituents at position 3 have been synthesized through 1,3-dipolar cycloaddition reactions, demonstrating the versatility of this structural motif in organic synthesis (Markitanov et al., 2016).
- Chemical Reactivity : The reactivity of similar structures has been explored, such as in the synthesis of prolines bearing fluorinated one-carbon units via nucleophilic 5-endo-trig cyclizations, highlighting the utility of these compounds in producing complex fluorinated structures (Nadano et al., 2006).
Potential Biological Applications
- G-Protein-Coupled Receptor Agonists : Spiro[chromane-2,4'-piperidine] derivatives have been identified as potent agonists for G-protein-coupled receptor 119, suggesting their potential use in therapeutic applications. These studies not only underline the biological relevance of these compounds but also their pharmacological potential (Koshizawa et al., 2018).
Material Science Applications
- Membrane Technology : Research into sulfonated polyimides (SPIs) prepared from compounds containing sulfonyl groups has shown promising results for gas separation technology. The studies indicate that these materials combine the toughness and flexibility of polymers with the permeability and selectivity of carbon molecular sieve membranes, demonstrating their potential in advanced material science applications (Islam et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1'-[[4-(trifluoromethyl)phenyl]methylsulfonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4S/c21-20(22,23)15-7-5-14(6-8-15)12-29(26,27)24-10-9-19(13-24)11-17(25)16-3-1-2-4-18(16)28-19/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDXAUFMRNBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)
![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)
![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)

![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)
![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)

